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Compound of Interest

Compound Name: UM-164

Cat. No.: B15610374 Get Quote

A Dual c-Src/p38 Kinase Inhibitor for Cancer Therapy

This guide provides a comprehensive meta-analysis of the research findings on UM-164, a

potent dual inhibitor of c-Src and p38 mitogen-activated protein kinase (MAPK). It is intended

for researchers, scientists, and drug development professionals, offering a comparative

overview of UM-164's performance against other kinase inhibitors, supported by available

experimental data.

Important Note on Retracted Data: A significant portion of the initial research on UM-164's

efficacy in triple-negative breast cancer (TNBC) has been retracted.[1] This guide will focus on

the remaining available and reliable data, primarily concerning glioma and in vitro studies, while

clearly acknowledging the limitations imposed by the retraction.

Mechanism of Action and Signaling Pathway
UM-164 is a small molecule inhibitor that uniquely targets the inactive "DFG-out" conformation

of both c-Src and p38 kinases.[2] This dual inhibition is thought to provide a superior

therapeutic effect compared to targeting either kinase alone. The c-Src pathway is crucial in

regulating cell proliferation, survival, migration, and invasion, and its over-activation is

implicated in various cancers.[3][4] The p38 MAPK pathway is involved in cellular responses to

stress and inflammation and also plays a complex role in cancer progression.[5] By inhibiting

both, UM-164 can simultaneously disrupt multiple oncogenic signaling cascades.

Below is a diagram illustrating the signaling pathways targeted by UM-164.
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UM-164 targets both c-Src and p38 MAPK pathways.

Comparative In Vitro Efficacy
The following tables summarize the available half-maximal inhibitory concentration (IC50)

values for UM-164 and other relevant c-Src inhibitors across various cancer cell lines. It is

important to note that these values are compiled from different studies and direct comparison

should be made with caution due to potential variations in experimental conditions.
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Table 1: IC50 Values of UM-164 in Glioma Cell Lines

Cell Line
UM-164 IC50 (µM)
at 24h

UM-164 IC50 (µM)
at 48h

UM-164 IC50 (µM)
at 72h

LN229 10.07[6] 6.20[6] 3.81[6]

SF539 3.75[6] 2.68[6] 1.23[6]

GBM1492 (patient-

derived)
10[6] Not Reported Not Reported

Table 2: Comparative IC50 Values of c-Src Inhibitors in Various Cancer Cell Lines
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Inhibitor Cell Line Cancer Type IC50 (nM)

UM-164 MDA-MB-231
Triple-Negative Breast

Cancer

50-3000 (effective

range)[7]

Melanoma Cell Lines Melanoma
50-3000 (effective

range)[7]

Dasatinib Lox-IMVI Melanoma
<50 (highly sensitive)

[8]

HT144 Melanoma
Moderately

sensitive[8]

MDA-MB-231
Triple-Negative Breast

Cancer
6100 ± 2200[9]

4T1
Breast Cancer

(Murine)
14 ± 3[9]

Various Sarcoma

Lines
Sarcoma

Varies (see source)

[10]

Bosutinib K562
Chronic Myeloid

Leukemia

Varies by timepoint

(see source)[11]

Ba/F3 (with Bcr-Abl

mutations)
Leukemia

Varies by mutation

(see source)[12]

Saracatinib

(AZD0530)

Various Human

Cancer Lines

Colon, Prostate, Lung,

Leukemia
200-700[13][14]

K562
Chronic Myeloid

Leukemia
220[14]

SNU216 Gastric Cancer <1000[15]

NCI-N87 Gastric Cancer <1000[15]

In Vivo Efficacy
Glioma Xenograft Model
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In a nude mouse xenograft model using LN229 glioma cells, UM-164 demonstrated a

significant reduction in tumor growth.[6]

Treatment: 5 mg/kg or 10 mg/kg UM-164 administered via intraperitoneal injection every

three days.

Results: Both doses of UM-164 led to a persistent atrophy of tumors compared to the control

group, with the 10 mg/kg dose showing superior efficacy.[6] Immunohistochemical analysis

revealed decreased proliferation markers (Ki67) and reduced expression of Cyclin D1 and

CYR61 in the tumors of treated mice.[6]

The following diagram illustrates the general workflow for a xenograft efficacy study.
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A typical workflow for in vivo xenograft studies.
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Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are

generalized protocols and may have been adapted in the specific studies referenced.

Cell Viability Assay (CCK-8)
This assay measures cell viability and proliferation based on the reduction of a water-soluble

tetrazolium salt (WST-8) by cellular dehydrogenases to a colored formazan product.

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100

µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

Drug Treatment: Add various concentrations of the test compound (e.g., UM-164) to the

wells. Include a vehicle control (e.g., DMSO).

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value.

Transwell Migration and Invasion Assay
This assay assesses the migratory and invasive potential of cancer cells.

Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert

(typically with an 8 µm pore size membrane) with a basement membrane matrix (e.g.,

Matrigel). For migration assays, no coating is needed. Rehydrate the inserts in serum-free

medium.

Cell Seeding: Suspend serum-starved cells in serum-free medium and seed them into the

upper chamber of the Transwell insert.
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Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant, such

as fetal bovine serum (FBS) or specific growth factors.

Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 24

hours).

Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the

membrane with a cotton swab.

Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the

membrane with methanol and stain with a solution like crystal violet.

Quantification: Count the stained cells in several microscopic fields to determine the average

number of migrated/invaded cells.

The following diagram outlines the workflow for a transwell migration/invasion assay.
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Workflow of a Transwell migration and invasion assay.
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Clonogenic Assay
This assay evaluates the ability of a single cell to form a colony, a measure of its reproductive

viability after treatment.

Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells) in a 6-well plate or a 10 cm

dish.

Treatment: Allow cells to attach, then treat with the desired compound for a specific duration.

Incubation: Remove the treatment medium, wash the cells, and add fresh medium. Incubate

for 1-3 weeks to allow for colony formation.

Fixation and Staining: Fix the colonies with a solution like methanol and acetic acid, and then

stain with crystal violet.

Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50

cells).

Data Analysis: Calculate the surviving fraction of cells for each treatment condition compared

to the untreated control.

Conclusion and Future Directions
UM-164 remains a molecule of interest due to its dual inhibitory mechanism against c-Src and

p38 MAPK. The available data, particularly in glioma models, suggests potential therapeutic

efficacy. However, the retraction of key findings in triple-negative breast cancer underscores

the need for cautious interpretation and further validation of its anti-cancer activities.

Future research should focus on:

Independent validation: Rigorous and independent studies are required to confirm the

efficacy of UM-164 in various cancer types, especially TNBC.

Head-to-head comparisons: Direct comparative studies of UM-164 against other c-Src and

p38 inhibitors under standardized conditions are crucial for a definitive assessment of its

relative potency and selectivity.
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Biomarker discovery: Identifying biomarkers that predict sensitivity to UM-164 will be

essential for patient stratification in future clinical trials.

Clinical investigation: Should preclinical data be robustly validated, well-designed clinical

trials will be necessary to evaluate the safety and efficacy of UM-164 in cancer patients.

This guide provides a snapshot of the current understanding of UM-164. As new research

emerges, this information will need to be updated to reflect the evolving landscape of kinase

inhibitor development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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